molecular formula C39H78O6 B8145941 glyceryl stearate; stearic acid

glyceryl stearate; stearic acid

Cat. No.: B8145941
M. Wt: 643.0 g/mol
InChI Key: IXUATGFEVCPOOD-UHFFFAOYSA-N
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Description

Glyceryl stearate (also known as glycerol monostearate or GMS) is a monoester synthesized via the esterification of glycerol and stearic acid, yielding a compound with emulsifying, thickening, and skin-conditioning properties . Its production requires 0.467 kg of glycerol and 0.533 kg of stearic acid per 1 kg of product . Glyceryl stearate SE (self-emulsifying) contains sodium/potassium stearate for enhanced stability in formulations .

Stearic acid (C18H36O2) is a saturated fatty acid naturally abundant in animal fats and vegetable oils. It serves as a precursor for glyceryl stearate and is widely used in cosmetics, pharmaceuticals, and food industries for its texturizing and stabilizing effects .

Properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate;octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUATGFEVCPOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H78O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cosmetic Formulations

Glyceryl stearate is predominantly used in cosmetic products due to its ability to stabilize emulsions. It modifies the interfacial tension between oil and water, allowing for the creation of stable mixtures without additional stabilizers. This property is crucial in formulating creams, lotions, and cleansers where a smooth texture and consistent performance are desired .

Key Functions:

  • Emulsification: Forms stable oil-in-water or water-in-oil emulsions.
  • Skin Conditioning: Acts as an emollient to hydrate and soften the skin.
  • Thickening Agent: Enhances the viscosity of formulations, improving texture.

Pharmaceutical Applications

In pharmaceuticals, glyceryl stearate serves as a controlled release agent in drug formulations. It helps maintain the stability of active ingredients while ensuring their gradual release into the body. Additionally, it is used in suppositories to provide a lipophilic base that facilitates absorption .

Case Study:
A study demonstrated that glyceryl stearate could enhance the delivery of lipophilic drugs through lipid-based formulations, improving bioavailability compared to traditional methods .

Food Industry

Glyceryl stearate is recognized as a Generally Recognized As Safe (GRAS) substance by the FDA and is employed as an emulsifier in food products. It enhances texture and consistency in baked goods and dairy products by preventing fat separation and improving moisture retention .

Applications:

  • Antistaling Agent: Maintains freshness in bread.
  • Emulsifier: Stabilizes mixtures of oil and water in food products.

Cancer Research

Recent studies have investigated the effects of stearic acid on cancer cells, particularly its potential role in inducing apoptosis (programmed cell death) in breast cancer cells. Research indicates that stearic acid can preferentially target cancerous cells while sparing healthy cells, suggesting a therapeutic angle for dietary intake of this fatty acid .

Findings:

  • Stearic acid inhibited migration and invasion of breast cancer cells in vitro.
  • The mechanism involves activation of protein kinase C pathways leading to increased apoptosis rates .

Comparative Data Table

Application AreaFunctionalityBenefits
CosmeticsEmulsifier, skin conditionerStabilizes formulations; hydrates skin
PharmaceuticalsControlled release agentEnhances drug absorption
Food IndustryEmulsifierImproves texture; prevents staling
Cancer ResearchInduces apoptosisTargets cancer cells selectively

Comparison with Similar Compounds

Table 1: Key Properties of Lipid-Based Compounds

Compound Role Encapsulation Efficiency (EE) Stability in Pharmaceuticals
Stearic acid Emulsifier/Stabilizer 91.03% Poor (high-temperature degradation)
Glyceryl monostearate Emulsifier 80.69% Moderate
Glyceryl behenate Lubricant N/A High (prevents drug degradation)
Glyceryl palmitostearate Matrix lipid 62.81% Moderate

Anti-Aging and Texture Effects in Food

  • In糯米糕 (sticky rice cakes), glyceryl monostearate (0.20%) improves texture but has negligible anti-aging effects during storage. Sucrose fatty ester (1.20%) outperforms GMS in preventing starch retrogradation .

Self-Emulsifying Variants

  • Glyceryl stearate SE : Contains sodium/potassium stearate, enabling spontaneous emulsion formation in creams (e.g., in vehicle creams with stearic acid and tocopherol) .

Stability and Environmental Considerations

  • Thermal Stability : Stearic acid degrades in pharmaceuticals at high temperatures, whereas glyceryl behenate (melting point: 70–80°C) offers reliable stability .
  • Environmental Impact : Glyceryl stearate production relies on stearic acid and glycerol markets, with LCA datasets tracking resource use (e.g., Ecoinvent) .

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing high-purity glyceryl stearate?

  • Methodological Answer : Glyceryl stearate is synthesized via esterification of glycerol and stearic acid. Key parameters include:

  • Temperature : 180–200°C for efficient esterification .
  • Catalysts : Acidic (e.g., sulfuric acid) or alkaline (e.g., sodium methoxide) catalysts, depending on the reaction pathway .
  • Purification : Distillation or crystallization to achieve >90% monoglyceride content .
    • Purity Analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify mono-, di-, and triglycerides .

Q. How can glyceryl stearate be characterized for its emulsifying properties in formulation studies?

  • Methodological Answer :

  • Emulsion Stability Tests : Conduct phase separation assays under accelerated conditions (e.g., centrifugation, thermal cycling) .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to monitor droplet size in oil-in-water emulsions .
  • Comparative Studies : Benchmark against other emulsifiers (e.g., glyceryl dibehenate) to evaluate sustained release profiles in lipid nanoparticles .

Q. What safety protocols should be followed when handling glyceryl stearate in laboratory settings?

  • Methodological Answer :

  • Dermal Exposure : Use gloves and protective clothing; undiluted glyceryl stearate may cause mild irritation in sensitive individuals .
  • Eye Protection : Safety goggles are recommended; rinse eyes with water immediately upon contact .
  • Toxicity Data : Refer to Cosmetic Ingredient Review (CIR) reports confirming safety at concentrations ≤5% in topical formulations .

Advanced Research Questions

Q. How do di- and triglyceride impurities impact the functional properties of glyceryl stearate?

  • Methodological Answer :

  • Impurity Profiling : Use thin-layer chromatography (TLC) or GC to quantify di-/triglycerides .
  • Functional Impact : Higher di-/triglyceride content reduces emulsifying efficiency but enhances viscosity in creams. Molecular distillation can minimize impurities .
  • Case Study : Formulations with >90% monostearate show superior emulsion stability compared to crude mixtures .

Q. What methodologies are effective in assessing the oxidative stability of glyceryl stearate under varying storage conditions?

  • Methodological Answer :

  • Accelerated Oxidation Tests : Expose samples to UV light or elevated temperatures (e.g., 40°C) and measure peroxide value (PV) or thiobarbituric acid-reactive substances (TBARS) .
  • Antioxidant Screening : Evaluate additives like α-tocopherol to mitigate oxidation; use HPLC to track degradation products .
  • Real-Time Stability : Monitor lipid peroxidation in dark vs. light-exposed conditions over 6–12 months .

Q. How can researchers resolve contradictions in reported irritation potential of glyceryl stearate across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from patch tests (e.g., 140 participants in CIR studies showed ≤6 cases of mild irritation) and adjust for variables like concentration and formulation pH .
  • In Vitro Models : Use reconstructed human epidermis (RhE) assays to standardize irritation scoring .
  • Dose-Response Studies : Compare undiluted vs. diluted (1–5%) glyceryl stearate in repeated insult patch tests .

Data Contradiction Analysis

Q. Why do studies report conflicting results on glyceryl stearate’s comedogenicity?

  • Methodological Answer :

  • Variable Purity : Commercial samples often contain mixed fatty acid esters (e.g., palmitate, oleate), altering comedogenic potential .
  • Study Design : Use standardized protocols (e.g., rabbit ear assay) with purified monostearate to isolate effects .
  • Human Trials : Conduct double-blind studies on acne-prone skin, controlling for formulation additives like sodium stearate in glyceryl stearate SE .

Tables for Key Data

Property Glyceryl Stearate Glyceryl Stearate SE
Composition Monoester (≥90%)Monoester + Sodium Stearate
Emulsifying Efficiency ModerateHigh (self-emulsifying)
Irritation Potential Low (≤5% concentration)Moderate (EU-classified)
Storage Stability Prone to oxidationEnhanced with alkaline soap
Source

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